Defensamide

准备方法

合成路线及反应条件

防御酰胺是通过一系列化学反应合成的,涉及酪氨酸与己酸的酯化反应。 该过程通常涉及使用催化剂来促进酯化反应,然后进行纯化步骤以分离所需产物 .

工业生产方法

在工业环境中,防御酰胺的生产涉及在受控条件下进行大规模的酯化反应。该过程经过优化,以确保最终产品的产率和纯度高。 使用先进的纯化技术(如色谱法)来达到所需质量是常见的做法 .

化学反应分析

反应类型

防御酰胺会发生各种化学反应,包括:

氧化: 防御酰胺可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变防御酰胺中的官能团,可能会改变其活性。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

主要形成的产物

科学研究应用

Atopic Dermatitis Treatment

One of the most significant applications of Defensamide is in the treatment of atopic dermatitis (AD). A randomized controlled trial evaluated the efficacy of a multi-lamellar emulsion containing this compound and pseudoceramide PC-9S in patients with mild-to-moderate AD. The study involved 40 patients who were divided into two groups: one receiving the combined therapy and the other receiving topical corticosteroids alone.

Results:

- Eczema Area and Severity Index (EASI) scores improved significantly in the combined-therapy group compared to the corticosteroid-only group after four weeks.

- Improvements were also noted in skin hydration, dryness, itchiness, and overall quality of life as measured by the Dermatology Life Quality Index (DLQI) .

Antimicrobial Defense Enhancement

This compound has been shown to enhance epidermal antimicrobial defense mechanisms. In vitro studies demonstrated that treatment with this compound increased CAMP expression in cultured human keratinocytes, which plays a crucial role in protecting against microbial infections .

Case Study:

In a murine model of atopic dermatitis, topical application of this compound significantly inhibited Staphylococcus aureus invasion into the skin. This suggests its potential utility in preventing secondary infections in patients with compromised skin barriers .

Data Table: Clinical Trial Results

| Parameter | Combined Therapy Group | Corticosteroid Only Group | p-value |

|---|---|---|---|

| EASI Score Improvement | Significant | Not Significant | <0.01 |

| Skin Hydration | Significant Increase | No Change | <0.05 |

| Itchiness (VAS) | Significant Reduction | No Change | <0.01 |

| DLQI Score | Significant Improvement | No Change | <0.01 |

作用机制

防御酰胺通过激活鞘氨醇激酶发挥作用,从而导致鞘氨醇-1-磷酸的产生。反过来,该分子激活了活化 B 细胞核因子 kappa 轻链增强子,这是一种促进抗菌肽表达的转录因子。 这些肽增强了皮肤的先天免疫力并防止感染 .

与相似化合物的比较

相似化合物

鞘氨醇-1-磷酸: 参与免疫反应的信号脂质。

杀菌肽: 具有广谱抗菌活性的肽。

鞘氨醇激酶激活剂: 激活鞘氨醇激酶并调节免疫反应的化合物

防御酰胺的独特性

防御酰胺的独特之处在于它能够特异性地激活鞘氨醇激酶并促进抗菌肽的产生,而不会引起细菌耐药性。 这使其成为研究和治疗应用中的一种有价值的化合物 .

相似化合物的比较

Similar Compounds

Sphingosine-1-phosphate: A signaling lipid involved in immune responses.

Cathelicidin antimicrobial peptide: A peptide with broad-spectrum antimicrobial activity.

Sphingosine kinase activators: Compounds that activate sphingosine kinase and modulate immune responses

Uniqueness of Defensamide

This compound is unique in its ability to specifically activate sphingosine kinase and promote the production of antimicrobial peptides without causing resistance in bacteria. This makes it a valuable compound for both research and therapeutic applications .

生物活性

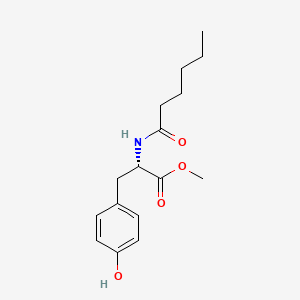

Defensamide, also known as MHP (Methyl 2-(hexanamide)-3-(4-hydroxyphenyl) propanoate), is a synthetic compound recognized for its role as an activator of sphingosine kinase 1 (SPHK1). This compound has garnered significant attention due to its ability to enhance innate immunity, particularly through the stimulation of cathelicidin antimicrobial peptide (CAMP) production in human keratinocytes. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical applications.

Activation of Sphingosine Kinase 1

This compound functions primarily by activating SPHK1, which is crucial for the synthesis of sphingosine-1-phosphate (S1P). The increase in S1P levels subsequently stimulates the production of CAMP, an essential antimicrobial peptide involved in the skin's innate immune response. Research indicates that this compound enhances S1P levels in primary human keratinocytes, leading to a significant upregulation of CAMP mRNA and protein levels without adversely affecting cell viability .

NF-κB Pathway Engagement

The action of this compound is mediated through the NF-κB signaling pathway. Upon activation by S1P, NF-κB translocates to the nucleus and promotes the transcription of genes associated with antimicrobial defenses, including CAMP. This mechanism highlights this compound's potential as a therapeutic agent for conditions characterized by impaired innate immunity, such as atopic dermatitis .

In Vitro Studies

In vitro experiments have demonstrated that treatment with this compound leads to a dose-dependent increase in CAMP expression in cultured human keratinocytes. Notably, at concentrations ranging from 50 to 250 μM, qRT-PCR analyses revealed a marked increase in CAMP mRNA levels. Subsequent ELISA assays confirmed that protein levels of CAMP were also significantly elevated following treatment with 100 μM this compound .

Table 1: Effects of this compound on CAMP Expression

| Concentration (μM) | CAMP mRNA Expression (Relative Units) | CAMP Protein Levels (pg/mL) |

|---|---|---|

| 0 | Baseline | Baseline |

| 50 | Increased | Increased |

| 100 | Significantly Increased | Significantly Increased |

| 250 | Maximal Increase | Maximal Increase |

Clinical Trials

A randomized controlled trial evaluated the efficacy of a multi-lamellar emulsion containing this compound in patients with atopic dermatitis. The study found that participants treated with the emulsion exhibited significant improvements in skin barrier function and reductions in inflammation compared to controls. These findings support the potential use of this compound as a topical therapeutic agent for enhancing skin immunity .

Antimicrobial Activity

This compound has been shown to exhibit direct antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property is particularly beneficial for managing infections associated with skin conditions .

Case Studies

Case Study 1: Atopic Dermatitis Treatment

In a clinical setting, a patient with severe atopic dermatitis was treated with a topical formulation containing this compound. Over eight weeks, notable improvements were observed in skin hydration and reduction of erythema and pruritus, indicating enhanced skin barrier function and reduced inflammation.

Case Study 2: Wound Healing

Another case involved a patient with chronic wounds who received treatment incorporating this compound. The application led to accelerated wound healing and reduced microbial colonization, demonstrating its potential utility in wound care management.

属性

IUPAC Name |

methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVWZMJUZJPBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149265 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104874-94-3 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Defensamide enhance the production of Cathelicidin Antimicrobial Peptide (CAMP)?

A1: this compound appears to stimulate CAMP production by increasing the activity of Sphingosine Kinase-1 (SPHK1) []. This leads to an increase in cellular levels of Sphingosine-1-phosphate (S1P), a signaling molecule that activates the NF-κB pathway. Activation of the NF-κB pathway is a crucial step in initiating the transcription and translation of CAMP, ultimately leading to its increased production.

Q2: What evidence suggests that this compound's effect on CAMP production is specifically mediated by SPHK1 and the NF-κB pathway?

A2: The study demonstrates that blocking SPHK1 activity using siRNA significantly reduces the this compound-induced increase in CAMP expression []. This suggests that SPHK1 plays a critical role in mediating this compound's effects. Furthermore, using a specific inhibitor to block NF-κB activation also diminished the this compound-mediated increase in CAMP, highlighting the involvement of the NF-κB pathway in this process [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。